molecular formula C6H10O B14038969 Bicyclo[2.1.1]hexan-1-ol

Bicyclo[2.1.1]hexan-1-ol

Cat. No.: B14038969
M. Wt: 98.14 g/mol
InChI Key: VSFNIRMYWJSEFH-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexan-1-ol is a strained, sp³-rich bicyclic alcohol increasingly utilized in medicinal and agrochemical research as a bioisostere for aromatic rings, particularly ortho-substituted benzenes. Its rigid scaffold enhances conformational restriction, improves solubility, and modulates metabolic stability in bioactive compounds . The bicyclo[2.1.1]hexane core offers two distinct exit vectors (1,2-disubstitution), enabling precise mimicry of ortho-substituted phenyl rings while reducing planarity and lipophilicity . Recent synthetic advancements, such as photochemical [2+2] cycloadditions and strain-release [2π+2σ] cycloadditions, have expanded access to this scaffold .

Properties

IUPAC Name

bicyclo[2.1.1]hexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-6-2-1-5(3-6)4-6/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFNIRMYWJSEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular [2+2] Photocycloaddition and Subsequent Functionalization

One of the primary synthetic routes to bicyclo[2.1.1]hexane derivatives, including bicyclo[2.1.1]hexan-1-ol, involves an intramolecular [2+2] photocycloaddition of suitably substituted dienes.

  • Starting Materials and Reaction Conditions:
    The synthesis typically begins with dienes derived from acetophenone via Horner–Wadsworth–Emmons reaction to form alkenes, followed by allylation using lithium diisopropylamide (LDA) and allyl bromide. The resulting dienes undergo intramolecular photocycloaddition under UV light to yield bicyclo[2.1.1]hexane frameworks in moderate to good yields (ca. 67–76%).

  • Post-Cycloaddition Transformations:
    The bicyclic esters formed can be hydrolyzed to carboxylic acids and further functionalized to introduce hydroxyl groups at the 1-position. The carboxylic acid intermediates crystallize well, allowing for purification and structural confirmation by X-ray crystallography.

  • Advantages:
    This method provides access to a variety of bicyclo[2.1.1]hexane derivatives with diverse substituents, including medicinally relevant heterocycles, enabling the synthesis of this compound analogs.

SmI2-Mediated Transannular Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement

A powerful and versatile approach to this compound derivatives involves a two-step sequence combining samarium(II) iodide (SmI2)-mediated intramolecular pinacol coupling with an acid-catalyzed pinacol rearrangement.

  • Step 1: SmI2-Mediated Pinacol Coupling
    Starting from cyclobutanedione derivatives, SmI2 acts as a single-electron reductant to promote intramolecular coupling between two ketone groups, forming a bicyclic vicinal diol intermediate (bicyclo[2.1.1]hexane-1,2-diol). The reaction proceeds via a ketyl radical intermediate, with the SmI2 coordinating both ketones and facilitating electron transfer (Scheme 5a in).

  • Optimization and Mechanistic Insights:
    The reaction yield depends on the order of reagent addition, equivalents of SmI2, and reaction time. The best yields were obtained when the substrate was added to SmI2, achieving good conversion and isolation of the bicyclic diol.

  • Step 2: Acid-Catalyzed Pinacol Rearrangement
    The vicinal diol undergoes protonation under acidic conditions (e.g., p-toluenesulfonic acid), generating a tertiary carbocation intermediate. This intermediate rearranges via a 1,2-alkyl shift to yield bicyclo[2.1.1]hexan-5-ones, which can be further reduced or functionalized to this compound derivatives.

  • Synthetic Utility:
    This method allows access to 1-substituted bicyclo[2.1.1]hexan-2-ones and their downstream alcohols, providing a platform for synthesizing sp^3-rich analogs of pharmaceutical agents, such as nitazoxanide derivatives.

Simmons–Smith Cyclopropanation of α-Hydroxy Silyl Enol Ethers Followed by Acid-Catalyzed Pinacol Rearrangement

Another recent methodology involves the sequential Simmons–Smith cyclopropanation of α-hydroxy silyl enol ethers, followed by an acid-catalyzed pinacol rearrangement to afford bicyclo[2.1.1]hexan-5-ones, precursors to this compound.

  • Synthetic Sequence:
    The α-hydroxy silyl enol ethers undergo Simmons–Smith cyclopropanation, generating cyclopropane-containing intermediates. Subsequent acid treatment induces pinacol rearrangement, yielding bicyclic ketones.

  • Advantages and Scope:
    This approach provides a modular and efficient route to 1-substituted bicyclo[2.1.1]hexan-5-ones, which can be converted into various 1,5-disubstituted bicyclo[2.1.1]hexanes, expanding the chemical space for bioisosteric applications.

Allylsamarium Bromide-Mediated Cascade Cyclization

An alternative reductive coupling strategy employs allylsamarium bromide generated in situ from samarium metal and allyl bromide to mediate cascade cyclizations of homoallylic esters, yielding hydroxy-substituted bicyclo[2.1.1]hexan-1-ols.

  • Reaction Details:
    Homoallylic esters undergo diastereoselective reductive cyclizations mediated by allylsamarium bromide in tetrahydrofuran (THF) with additives such as hexamethylphosphoramide (HMPA) and copper(II) chloride dihydrate. This affords hydroxybicyclo[2.1.1]hexan-1-ols as diastereomeric mixtures[6a].

  • Significance:
    This method provides access to 2-(2-hydroxyethyl)bicyclo[2.1.1]hexan-1-ols, expanding the diversity of hydroxylated bicyclo[2.1.1]hexane scaffolds.

Summary Table of Preparation Methods

Methodology Key Starting Materials Key Reagents & Conditions Key Intermediates Yield Range (%) Notes
Intramolecular [2+2] Photocycloaddition Acetophenone-derived dienes UV light, LDA, allyl bromide Bicyclo[2.1.1]hexane esters 57–76 Scalable, compatible with heterocycles, crystallizable acids
SmI2-Mediated Pinacol Coupling + Acid Pinacol Rearrangement Cyclobutanedione derivatives SmI2, p-TsOH (acid catalyst) Bicyclic vicinal diols, bicyclo[2.1.1]hexan-5-ones Moderate to good Mechanistically well-understood, versatile for 1-substituted products
Simmons–Smith Cyclopropanation + Acid Pinacol Rearrangement α-Hydroxy silyl enol ethers Simmons–Smith reagent, acid catalyst Bicyclo[2.1.1]hexan-5-ones Not specified Modular, suitable for diverse substitution patterns
Allylsamarium Bromide-Mediated Cascade Cyclization Homoallylic esters Allylsamarium bromide, HMPA, CuCl2·2H2O Hydroxybicyclo[2.1.1]hexan-1-ols Moderate Diastereoselective, yields mixtures of diastereomers

Mechanistic Insights

  • Pinacol Coupling Mechanism:
    SmI2 coordinates to two ketone groups, facilitating inner-sphere single-electron transfer to form ketyl radicals. These radicals undergo intramolecular cyclization or further reduction to give vicinal diols.

  • Pinacol Rearrangement Mechanism:
    Acid protonates the vicinal diol, generating a tertiary carbocation intermediate that undergoes a 1,2-alkyl shift, rearranging to a bicyclic ketone.

  • Photocycloaddition Mechanism:
    UV light induces excitation of the diene, promoting intramolecular [2+2] cycloaddition to form the bicyclic framework.

Concluding Remarks

The synthesis of this compound and its derivatives is well-established through multiple sophisticated synthetic routes. The SmI2-mediated pinacol coupling combined with acid-catalyzed rearrangement stands out for its mechanistic clarity and versatility in accessing 1-substituted bicyclo[2.1.1]hexan-2-ones, which can be further transformed into the target alcohols. Photocycloaddition strategies offer scalable access to bicyclic frameworks with diverse substitution patterns. Additionally, Simmons–Smith cyclopropanation and samarium-mediated cascade cyclizations provide alternative, modular approaches to these compounds. Collectively, these methods enable the preparation of this compound with high structural diversity and potential for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.1.1]hexan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .

Major Products

The major products formed from these reactions include ketones, aldehydes, hydrocarbons, and various substituted derivatives of this compound .

Scientific Research Applications

While the specific applications of "Bicyclo[2.1.1]hexan-1-ol" are not detailed in the provided search results, the information available focuses on the broader applications of bicyclo[2.1.1]hexane derivatives, their synthesis, and their use as bioisosteres.

Bicyclo[2.1.1]hexanes as Bioisosteres

  • Background : Bicyclo[2.1.1]hexanes are being explored as saturated bioisosteres of ortho-substituted benzene rings in bioactive compounds .
  • Property Modulation : The replacement of ortho-benzene rings with bicyclo[2.1.1]hexane can influence various physicochemical properties .
  • Lipophilicity : Incorporating bicyclo[2.1.1]hexane typically decreases calculated lipophilicity (clogP) by 0.7-1.2 units. The effect on experimental lipophilicity (logD) is minimal in most cases .
  • Solubility : The impact on water solubility varies. In some instances, it can lead to increased solubility, while in others, it may decrease or only slightly increase it .
  • Metabolic Stability : The effect on metabolic stability is complex. In some compounds, stability increases, while in others, it dramatically decreases .

Synthesis of Bicyclo[2.1.1]hexane Derivatives

  • General Methods : Efficient and modular approaches for creating 1,2-disubstituted bicyclo[2.1.1]hexane modules have been developed using photochemistry .
  • Specific Synthesis : Methods exist for synthesizing 2-substituted bicyclo[2.1.1]hexan-1-ols, compounds that may emulate ortho-phenolic structures .
  • Reaction Types : Synthetic strategies include Simmons-Smith cyclopropanation followed by acid-catalyzed pinacol rearrangement to transform α-hydroxy .

Applications of Bicyclic Compounds

  • Diverse Uses : Bicyclic and cage compounds, including bicyclo[2.1.1]hexane derivatives, find use in polymers, polymer additives, medicinals, and pesticides .
  • Reaction Studies : Bicyclo[2.1.1]hexane has been used in studies of hydrogen abstraction reactions .
  • Solvolysis : Solvolysis reactions of substituted bicyclo[2.1.1]hexanes and hexenes have been investigated to understand reaction mechanisms and intermediate formation .

2-Oxabicyclo[2.1.1]hexanes

  • 2-Oxabicyclo[2.1.1]hexanes can act as saturated bioisosteres of ortho-disubstituted phenyl rings, potentially improving metabolic stability in bioactive compounds . They have been incorporated into agrochemicals like fluxapyroxad and boscalid, as well as antibacterial agents and lipid-lowering agents .

Mechanism of Action

The mechanism of action of Bicyclo[2.1.1]hexan-1-ol involves its interaction with molecular targets through its unique three-dimensional structure. This structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The compound can also participate in various chemical pathways, leading to the formation of bioactive molecules .

Comparison with Similar Compounds

Structural and Functional Comparisons

Bicyclo[1.1.1]pentane
  • Structure : Smaller bicyclic system with three carbons in the bridgehead, allowing only 1,3-disubstitution.
  • Advantages : Established as a para-phenyl bioisostere; improves metabolic stability and solubility .
  • Limitations: Limited exit vectors (two substituents); challenging functionalization due to high strain .
Bicyclo[2.2.0]hexane
  • Structure : Larger bicyclic system with a four-membered ring; revised structure of aquatolide (originally misassigned as bicyclo[2.1.1]hexane) .
  • Role : Less commonly used in bioisosterism due to synthetic complexity and fewer studies on physicochemical properties .
2-Oxabicyclo[2.1.1]hexane
  • Structure : Oxygen atom replaces a methylene group, forming a tetrahydrofuran-like ring .
  • Advantages : Enhanced water solubility and metabolic stability in some cases (e.g., Boscalid: CIint reduced from 26 to 3 mg/(min•μL)) .
  • Drawbacks: Potential lability under nucleophilic conditions compared to all-carbon analogs .

Metabolic Stability and Bioactivity

Comparative data for phenyl → bicyclo[2.1.1]hexane substitutions in agrochemicals:

Compound (Parent → Analog) Metabolic Stability (CIint, mg/(min•μL)) Bioactivity Outcome Reference
Conivaptan29 31 → 12 (Improved) Increased stability
Lomitapide34 55 → 157 (Decreased) Reduced stability
Fluxapyroxad29 (2-Oxa) 28 → 23 (Improved) Comparable antifungal activity at high concentrations
Boscalid31 (2-Oxa) 26 → 3 (Improved) Retained fungicidal efficacy

Key Findings:

  • Bicyclo[2.1.1]hexane generally reduces metabolic stability in non-oxygenated forms (4/5 cases) .
  • Oxygenation (2-oxa derivatives) mitigates instability, enhancing solubility and microsomal clearance .

Physicochemical Properties

Property Bicyclo[2.1.1]hexan-1-ol Bicyclo[1.1.1]pentane 2-Oxabicyclo[2.1.1]hexane
Lipophilicity (LogP) ~2.1 (Lower than benzene) ~1.8 ~1.5 (Due to oxygen)
Water Solubility Moderate High High
Strain Energy High Very High Moderate
Exit Vectors 1,2-Disubstitution 1,3-Disubstitution 1,2-Disubstitution

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and substitution patterns, as demonstrated for carboxylic acid derivatives like 1b .
  • NMR spectroscopy : Key diagnostic signals include bridgehead proton couplings (e.g., δ 1.5–2.5 ppm for axial protons) and NOE correlations to distinguish diastereomers .
  • Chromatography : GC-MS with polar columns (e.g., DB-WAX) resolves regioisomers by retention time differences .

Advanced Consideration
Dynamic NMR can detect conformational flexibility in solution, while high-resolution mass spectrometry (HRMS) coupled with ion mobility separates isobaric intermediates .

What experimental designs are optimal for evaluating this compound derivatives as bioisosteres in drug candidates?

Q. Advanced Research Focus

  • Comparative bioactivity assays : Test parent aromatic compounds and bicyclo analogs against target proteins (e.g., L-PLA2 or fungal enzymes) to assess potency retention .
  • Physicochemical profiling : Measure solubility (shake-flask method), permeability (PAMPA), and metabolic stability (microsomal t½) to identify trade-offs between bioavailability and stability .
  • Crystallographic docking : Use molecular dynamics simulations to predict binding mode changes caused by reduced aromaticity and altered exit vector angles .

How do substitution patterns on this compound influence their utility in agrochemical vs. pharmaceutical applications?

Basic Research Focus
1,2-Disubstituted derivatives (e.g., antifungal agents 28–30 ) mimic ortho-benzenes in agrochemicals but require tailored synthesis to avoid patent conflicts. In contrast, 1,4-disubstituted analogs are explored for meta-benzene replacement in pharmaceuticals .

Advanced Consideration
Agrochemical applications prioritize cost-effective synthesis (e.g., photocycloaddition of commodity dienes), while pharmaceuticals demand stringent stereochemical control and purity (>99% by HPLC) .

What computational tools are most effective for predicting the physicochemical properties of this compound derivatives?

Q. Advanced Research Focus

  • Molecular mechanics (MMFF94) : Accurately models strain energy and conformational preferences .
  • Quantum mechanics (QM) : DFT (B3LYP/6-31G*) calculates lipophilicity (clogP) and dipole moments .
  • Machine learning : Platforms like Schrodinger’s QikProp predict ADME properties from substituent descriptors .

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